molecular formula C16H20Cl2N4O B12242226 1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B12242226
M. Wt: 355.3 g/mol
InChI Key: AHRMRBFDVVSWTD-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an oxadiazole ring, and a piperazine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and cellular processes .

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C16H20Cl2N4O

Molecular Weight

355.3 g/mol

IUPAC Name

5-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20Cl2N4O/c1-11(2)16-19-14(23-20-16)10-21-6-8-22(9-7-21)13-5-3-4-12(17)15(13)18/h3-5,11H,6-10H2,1-2H3

InChI Key

AHRMRBFDVVSWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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